Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Übersicht

Beschreibung

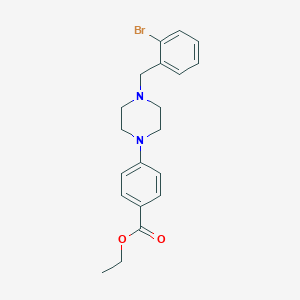

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a chemical compound with the molecular formula C20H23BrN2O2 . It is an intermediate in the production of ABT 737 . The compound is a white solid and is soluble in dichloromethane, DMSO, ethyl acetate, and methanol .

Synthesis Analysis

The synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate involves several steps. One method involves the use of sodium tris(acetoxy)borohydride in 1,2-dichloro-ethane, which yields the product in 77% to 89% yield . Another method involves the use of sodium carbonate in 1,2-dimethoxyethane and ethanol at 90°C, which yields the product in 67% to 86.7% yield .

Molecular Structure Analysis

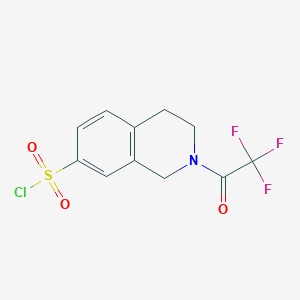

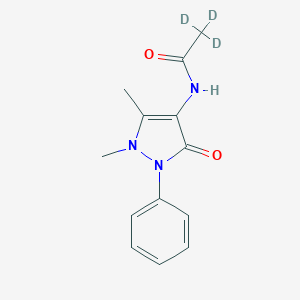

The molecular structure of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate consists of a benzene ring attached to a piperazine ring via a bromobenzyl group . The piperazine ring is further attached to a benzoate group via an ethyl linker .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate have been described in the synthesis analysis section. The reactions involve the use of sodium tris(acetoxy)borohydride or sodium carbonate as the main reagents .

Physical And Chemical Properties Analysis

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has a molecular weight of 403.31300 . Its exact mass is 402.09400 . The compound has a LogP value of 3.95090, indicating its lipophilicity . The compound is a white solid and is soluble in dichloromethane, DMSO, ethyl acetate, and methanol .

Wissenschaftliche Forschungsanwendungen

Metabolic Research

This compound is used in metabolic research to study metabolic pathways in vivo in a safe manner. By using stable isotope labeling, researchers can track the compound through metabolic processes, providing insights into metabolic diseases and potential therapeutic targets .

Organic Chemistry

In organic chemistry, this compound can serve as a chemical reference for identification, qualitative and quantitative detection. It’s particularly useful in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds .

Environmental Studies

The labeled analogue of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is significant in environmental studies. It can be used to trace environmental pollutants and understand their distribution and degradation in ecosystems .

Clinical Diagnostics

Isotopes of this compound are utilized in clinical diagnostics for imaging and newborn screening. They help in diagnosing various diseases by providing a clear image of the body’s internal structures .

Cancer Research

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is an intermediate in the production of ABT-737, a potent inhibitor of Bcl-2 proteins. These proteins are often overexpressed in cancer cells, and inhibiting them can induce apoptosis, making it a valuable tool in cancer research .

Drug Development

The compound’s role as an intermediate in drug synthesis means it’s crucial in the development of new pharmaceuticals. Its ability to bind with various proteins can be exploited to create drugs with specific actions, such as targeted cancer therapies .

Synthetic Chemistry

In synthetic chemistry, this compound is used to synthesize new chemical entities. Its bromobenzyl and piperazine components make it a versatile building block for creating a wide range of substances with potential therapeutic applications .

Pharmacokinetics

Researchers use this compound to study pharmacokinetics—the movement of drugs within the body. Understanding how it is absorbed, distributed, metabolized, and excreted can inform the design of more effective and safer drugs .

Eigenschaften

IUPAC Name |

ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBDQSHLKFOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582977 | |

| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate | |

CAS RN |

926934-01-2 | |

| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)